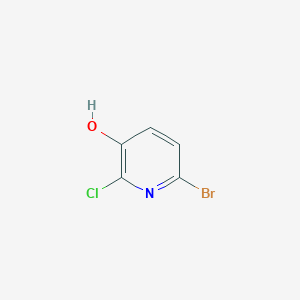

6-Bromo-2-chloropyridin-3-ol

Description

BenchChem offers high-quality 6-Bromo-2-chloropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZDAJISDIUUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673921 | |

| Record name | 6-Bromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52764-12-2 | |

| Record name | 6-Bromo-2-chloro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52764-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-2-chloropyridin-3-ol CAS number 52764-12-2 properties

An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol (CAS: 52764-12-2) for Advanced Synthesis

This document provides a comprehensive technical overview of 6-Bromo-2-chloropyridin-3-ol, a key heterocyclic building block for researchers, chemists, and professionals engaged in drug discovery and development. The guide delves into the compound's fundamental properties, reactivity, and practical applications, offering field-proven insights to facilitate its effective use in complex synthetic pathways.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is the foundation of its successful application in synthesis. 6-Bromo-2-chloropyridin-3-ol is a solid at room temperature, and its identity and purity are typically confirmed through a combination of spectroscopic methods.

1.1: Physical and Chemical Properties

The table below summarizes the key identifiers and physical properties of 6-Bromo-2-chloropyridin-3-ol. This data is critical for calculating molar equivalents, assessing solubility, and planning reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 52764-12-2 | [1][2][3] |

| Molecular Formula | C₅H₃BrClNO | [1][2][3] |

| Molecular Weight | 208.44 g/mol | [1][2][3] |

| Appearance | Solid | |

| Synonyms | 6-Bromo-2-chloro-3-hydroxypyridine | [2][4] |

| InChI Key | RMZDAJISDIUUMM-UHFFFAOYSA-N | |

| SMILES | Oc1ccc(Br)nc1Cl |

1.2: Spectroscopic Data Summary

While specific spectra are lot-dependent, the expected spectroscopic signatures for 6-Bromo-2-chloropyridin-3-ol are predictable based on its structure. These data points are essential for confirming the structural integrity of the starting material and for monitoring its conversion during a reaction.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo, chloro, and hydroxyl substituents. |

| ¹³C NMR | The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the electronegative halogens and oxygen will be shifted downfield. |

| IR | The infrared spectrum should exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. Other key peaks will include C=C and C=N ring stretching in the 1400-1600 cm⁻¹ range. |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. |

Section 2: Reactivity Profile and Synthetic Strategy

The synthetic utility of 6-Bromo-2-chloropyridin-3-ol stems from the differential reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the two halogen substituents, governs its behavior in chemical transformations.[5] The presence of bromo, chloro, and hydroxyl groups offers a versatile platform for sequential, site-selective modifications.

The C-Br bond at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond at the 2-position.[6] This chemoselectivity is a cornerstone of its utility, allowing for stepwise functionalization. Nucleophilic aromatic substitution can also occur, though it may require more forcing conditions. The hydroxyl group can be readily alkylated or acylated to introduce further diversity.

Caption: Reactivity hotspots of 6-Bromo-2-chloropyridin-3-ol.

Section 3: Applications in Medicinal Chemistry

Heterocyclic scaffolds are privileged structures in drug discovery. 6-Bromo-2-chloropyridin-3-ol serves as a valuable starting material for synthesizing more complex molecules with potential biological activity. Its ability to undergo selective modifications makes it an ideal precursor for building libraries of compounds for screening.

A notable application is in the synthesis of C-nucleoside analogues.[6] C-nucleosides are a class of compounds where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of a carbon-nitrogen bond. This modification can enhance metabolic stability and lead to novel therapeutic properties. Research has demonstrated the use of related 6-bromo-2-chloropyridines in Heck coupling reactions to form these C-C bonds, subsequently allowing for further diversification at the halogen positions to create libraries of potential antiviral or cytostatic agents.[6]

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. 6-Bromo-2-chloropyridin-3-ol is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.[7]

4.1: GHS Hazard Information

| Pictogram | Signal Word | Hazard Class & Statement | Source(s) |

| Danger | Acute Toxicity 3, Oral (H301): Toxic if swallowed. | [2][7] |

4.2: Recommended Handling and PPE

Proper personal protective equipment (PPE) is mandatory when working with this compound.

-

Engineering Controls: Always handle 6-Bromo-2-chloropyridin-3-ol inside a certified chemical fume hood to avoid inhalation of dust.[4]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[7]

-

Respiratory Protection: If dust formation is unavoidable, a full-face respirator with an appropriate particulate filter should be used.[4]

4.3: Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Incompatible materials, such as strong oxidizing agents, should be stored separately.

-

Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility.[4] Do not allow the chemical to enter drains or sewer systems.

Section 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating workflow for the selective Suzuki-Miyaura cross-coupling reaction at the C6-bromo position. The causality for each step is explained to ensure reproducibility and understanding.

5.1: Objective

To synthesize 6-Aryl-2-chloropyridin-3-ol via a palladium-catalyzed Suzuki-Miyaura reaction, demonstrating the chemoselective reactivity of the C-Br bond over the C-Cl bond.

5.2: Materials

-

6-Bromo-2-chloropyridin-3-ol (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

5.3: Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask, add 6-Bromo-2-chloropyridin-3-ol (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess boronic acid and base drive the reaction to completion.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. An inert atmosphere is critical for catalyst longevity and reaction efficiency.

-

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe, followed by the palladium catalyst.

-

Rationale: Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle, including the rate-limiting transmetalation step.

-

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot is no longer visible.

-

Rationale: This step ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products.

-

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash removes residual water from the organic phase.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.

-

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

References

-

Echemi. (2019). 6-Bromo-2-chloro-3-pyridinol SDS, 52764-12-2 Safety Data Sheets.

-

Moldb. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol.

-

Synblock. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol.

-

Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol AldrichCPR.

-

Santa Cruz Biotechnology. 6-Bromo-2-chloropyridin-3-ol | CAS 52764-12-2.

-

Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4388-4397.

-

Aaron Chemicals LLC. (2024). Safety Data Sheet: 6-Bromo-2-chloropyridin-3-ol.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.

Sources

- 1. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]

- 2. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 7. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloropyridin-3-ol is a halogenated pyridinol derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a hydroxyl group on a pyridine core, offers multiple reactive sites for strategic functionalization. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromo-2-chloropyridin-3-ol, explores its expected reactivity based on the established chemistry of related compounds, and discusses its potential applications in drug discovery, with a focus on the synthesis of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of modern drug design. Halogenated pyridines, in particular, serve as key intermediates, enabling a diverse range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. 6-Bromo-2-chloropyridin-3-ol (Figure 1) is a trifunctionalized pyridine that holds considerable promise for the construction of complex molecular architectures. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to selective reactions, along with a hydroxyl group that can be further modified or influence the electronic properties of the ring, makes this compound a highly valuable synthetic intermediate. This guide aims to consolidate the available information on 6-Bromo-2-chloropyridin-3-ol and provide expert insights into its chemical behavior and potential utility.

dot

Figure 1: Chemical structure of 6-Bromo-2-chloropyridin-3-ol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 6-Bromo-2-chloropyridin-3-ol is not extensively reported in publicly available literature, we can compile its basic identifiers and provide predicted values for key parameters based on its structure.

Identification

| Property | Value | Source |

| CAS Number | 52764-12-2 | [2][3] |

| Molecular Formula | C₅H₃BrClNO | [2][3] |

| Molecular Weight | 208.44 g/mol | [2][3] |

| IUPAC Name | 6-bromo-2-chloropyridin-3-ol | |

| Synonyms | 6-Bromo-2-chloro-3-hydroxypyridine | [4] |

| Physical Form | Solid | [3] |

Predicted Physicochemical Data

Due to the limited availability of experimental data, the following table presents predicted physicochemical properties for 6-Bromo-2-chloropyridin-3-ol. These values are generated using established computational models and provide a useful estimation for experimental design.

| Property | Predicted Value | Method/Source |

| Melting Point | 130-160 °C | Estimation based on related structures |

| Boiling Point | ~300 °C at 760 mmHg | Estimation based on related structures |

| Solubility | Soluble in DMSO and methanol | General knowledge of similar compounds |

| pKa (acidic) | ~7.5 (hydroxyl proton) | ACD/pKa DB |

| pKa (basic) | ~1.0 (pyridine nitrogen) | ACD/pKa DB |

| LogP | ~2.3 | ACD/LogP |

Disclaimer: Predicted values are estimations and should be confirmed by experimental determination.

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 6-Bromo-2-chloropyridin-3-ol in a solvent like DMSO-d₆ is expected to show two aromatic protons and one hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0-11.0 | Singlet (broad) | 1H | OH | The acidic proton of the hydroxyl group, which will be broad due to hydrogen bonding and exchange. |

| ~7.5-7.7 | Doublet | 1H | H-4 | Aromatic proton ortho to the hydroxyl group and meta to the bromine atom. |

| ~7.2-7.4 | Doublet | 1H | H-5 | Aromatic proton meta to the hydroxyl group and ortho to the bromine atom. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | C-3 | Carbon bearing the hydroxyl group, deshielded. |

| ~145-150 | C-2 | Carbon attached to the electronegative chlorine atom. |

| ~140-145 | C-6 | Carbon attached to the bromine atom. |

| ~125-130 | C-4 | Aromatic CH carbon. |

| ~115-120 | C-5 | Aromatic CH carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Broad | O-H stretch | Hydroxyl |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 1600-1550 | Medium-Strong | C=C and C=N stretch | Pyridine ring |

| 1300-1200 | Strong | C-O stretch | Phenolic hydroxyl |

| 800-700 | Strong | C-Cl stretch | Chloroalkane |

| 600-500 | Medium | C-Br stretch | Bromoalkane |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 207, 209, and 211, reflecting the isotopic distribution of bromine and chlorine.

-

Major Fragmentation Pathways:

-

Loss of HCl (-36)

-

Loss of Br radical (-79 or -81)

-

Loss of CO (-28) from the pyridinol ring.

-

Reactivity and Synthetic Applications

The synthetic utility of 6-Bromo-2-chloropyridin-3-ol stems from the differential reactivity of its functional groups, allowing for selective transformations.

dot

Sources

An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2-chloropyridin-3-ol, a halogenated pyridinol derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular characteristics, a plausible synthetic pathway, its physicochemical properties, and its role as a versatile intermediate in the development of complex molecular architectures.

Core Molecular and Physical Properties

6-Bromo-2-chloropyridin-3-ol, also known as 6-Bromo-2-chloro-3-hydroxypyridine, is a solid, trifunctional heterocyclic compound.[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position. This unique arrangement of electron-withdrawing halogens and an electron-donating hydroxyl group imparts distinct reactivity and makes it a valuable scaffold for further chemical modification.

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrClNO | [1][2] |

| Molecular Weight | 208.44 g/mol | [1][2] |

| CAS Number | 52764-12-2 | [1][2] |

| Physical Form | Solid | |

| SMILES String | Oc1ccc(Br)nc1Cl | |

| InChI Key | RMZDAJISDIUUMM-UHFFFAOYSA-N |

The presence of both bromine and chlorine atoms offers differential reactivity, enabling selective functionalization through various cross-coupling reactions. The hydroxyl group can be used for etherification or other modifications, while the pyridine nitrogen provides a site for potential N-alkylation or coordination to metal centers.

Caption: Molecular Structure of 6-Bromo-2-chloropyridin-3-ol.

Synthesis and Chemical Reactivity

While a specific, high-yield synthesis for 6-Bromo-2-chloropyridin-3-ol is not prominently detailed in peer-reviewed literature, a logical synthetic route can be proposed based on established pyridine chemistry. A plausible approach involves the selective halogenation and subsequent introduction of the hydroxyl group onto a suitable pyridine precursor.

One potential starting material is 2,6-dibromopyridine. The differential reactivity of the bromine atoms allows for selective substitution.

Proposed Synthetic Workflow:

A potential multi-step synthesis could proceed as follows:

-

Selective Chlorination/Bromination: Starting with a di-substituted pyridine, such as 2,6-dibromopyridine, one bromine atom could be selectively replaced. For instance, reaction with a chlorinating agent under specific conditions could yield 6-bromo-2-chloropyridine.[3]

-

Nitration: The resulting 6-bromo-2-chloropyridine could then undergo electrophilic nitration at the 3-position, facilitated by the directing effects of the existing substituents.

-

Reduction: The nitro group at the 3-position is then reduced to an amino group (e.g., using catalytic hydrogenation or a metal/acid combination) to produce 6-bromo-2-chloropyridin-3-amine.

-

Diazotization and Hydrolysis: Finally, the amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt.

Caption: Proposed synthetic workflow for 6-Bromo-2-chloropyridin-3-ol.

This proposed pathway highlights the versatility of halogenated pyridines in synthetic transformations and provides a logical sequence for obtaining the target molecule. Each step would require careful optimization of reaction conditions to ensure high regioselectivity and yield.

Applications in Research and Development

6-Bromo-2-chloropyridin-3-ol serves as a valuable intermediate for constructing more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The distinct functional groups on the pyridine ring allow for sequential and site-selective modifications.

Role as a Versatile Intermediate:

-

Cross-Coupling Reactions: The bromine atom at the 6-position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyne moieties. The chlorine at the 2-position is generally less reactive, enabling selective coupling at the C-6 position.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles under appropriate conditions, providing a route to introduce amines, ethers, and other functional groups.

-

Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group for further reactions on the pyridine ring.

A practical example of its application is in the synthesis of C-nucleoside analogues. Researchers have utilized a related precursor, 6-bromo-2-chloro-3-iodopyridine, in Heck coupling reactions to synthesize 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides.[4] This work demonstrates the utility of the 6-bromo-2-chloro-pyridine scaffold as a building block for creating complex, biologically relevant molecules. While this specific example does not start with the pyridin-3-ol, it validates the chemical tractability of this substitution pattern for creating carbon-carbon bonds essential in drug development.

The broader class of halogenated aminopyridines, such as the related 6-chloropyridin-3-amine, are recognized as crucial pharmacophores in the development of kinase inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs).[5][6] This suggests that 6-Bromo-2-chloropyridin-3-ol is a highly valuable precursor for generating libraries of compounds for screening against these important drug targets.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling protocols. 6-Bromo-2-chloropyridin-3-ol is classified as acutely toxic if swallowed.

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7] For operations that may generate dust, respiratory protection is advised.[7]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

-

Handling: Avoid contact with skin and eyes. Prevent dust formation and accumulation. Use non-sparking tools and take measures to prevent electrostatic discharge.

-

First Aid: In case of inhalation, move the victim to fresh air. If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly. For eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention.[7]

Storage and Disposal:

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Prevent its release into the environment.[7]

Conclusion

6-Bromo-2-chloropyridin-3-ol is a strategically important heterocyclic building block with significant potential for applications in drug discovery and synthetic chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular targets. While detailed synthetic protocols and extensive application data in the public domain are limited, its structural features and the proven utility of related compounds firmly establish its value for researchers and scientists. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

- Current time information in Mexico City, MX. (n.d.). Google Search.

- Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4348–4357.

- BenchChem. (2025).

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.

- Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(23), 5028-5034.

- BenchChem. (2025).

- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- ChemicalBook. (n.d.). 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 6-BroMo-2-chloro-3-fluoropyridine(1211591-93-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 6-Bromo-4-chloropyridin-3-ol(1211584-86-9) 1H NMR spectrum.

- Garcia-Bosch, I. (2019). Recent Advances in Bioinspired Cu-Directed C–H Hydroxylation Reactions. Accounts of Chemical Research, 52(8), 2294-2304.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use.

- Google Patents. (n.d.). US7202264B2 - Supports for oligomer synthesis.

- ChemicalBook. (n.d.). 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum.

Sources

- 1. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2 [sigmaaldrich.com]

- 2. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2 [sigmaaldrich.com]

- 3. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

solubility and stability of 6-Bromo-2-chloropyridin-3-ol in organic solvents

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-chloropyridin-3-ol in Organic Solvents

Abstract

6-Bromo-2-chloropyridin-3-ol is a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug development as a versatile heterocyclic building block. Its utility in synthesis is critically dependent on its behavior in various chemical environments. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound in organic solvents. By integrating theoretical principles with actionable experimental protocols, this document serves as a practical manual for characterizing 6-Bromo-2-chloropyridin-3-ol, ensuring its effective and reliable application in research and development workflows.

Introduction: The Chemical Context of 6-Bromo-2-chloropyridin-3-ol

Halogenated pyridines are a cornerstone of modern synthetic chemistry, frequently appearing as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific compound, 6-Bromo-2-chloropyridin-3-ol, presents a unique combination of functional groups that dictate its reactivity and physical properties:

-

Pyridinol Core: The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor, significantly influencing its solubility profile.

-

Halogen Substituents: The presence of both bromine and chlorine atoms provides sites for further chemical modification (e.g., cross-coupling reactions) but also influences the molecule's electronic properties and potential degradation pathways.

A thorough understanding of how this compound dissolves and persists in various organic solvents is not merely academic; it is a prerequisite for successful reaction design, formulation development, and analytical method validation. This guide outlines the necessary theoretical considerations and provides robust experimental protocols to empower researchers to generate reliable solubility and stability data.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties.

| Property | Value | Source |

| CAS Number | 52764-12-2 | [1] |

| Molecular Formula | C₅H₃BrClNO | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | RMZDAJISDIUUMM-UHFFFAOYSA-N |

The presence of a polar hydroxyl group and the polarizable halogen atoms suggests a molecule with moderate polarity, which will be a key determinant of its solubility.

Solubility Characterization: A Practical Approach

Solubility is a critical parameter influencing everything from reaction kinetics to bioavailability.[2][3] This section details a systematic approach to determining the solubility of 6-Bromo-2-chloropyridin-3-ol. The "gold standard" for this is the determination of thermodynamic solubility , which measures the concentration of a compound in a saturated solution at equilibrium.[4][5]

Theoretical Underpinnings: Predicting Solubility

The principle of "like dissolves like" is a useful starting point. The molecule's ability to participate in hydrogen bonding via its hydroxyl group suggests higher solubility in polar protic solvents (e.g., alcohols). Its overall polarity indicates moderate to good solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMSO) and poor solubility in nonpolar solvents (e.g., Hexane, Toluene).

Experimental Workflow for Solubility Determination

A structured experimental plan is essential for generating high-quality, comparable data. The following workflow provides a logical progression from solvent selection to final analysis.

Caption: Workflow for Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is the industry standard for obtaining accurate thermodynamic solubility data.[4][5]

Objective: To determine the equilibrium solubility of 6-Bromo-2-chloropyridin-3-ol in a selected panel of organic solvents at a controlled temperature.

Materials:

-

6-Bromo-2-chloropyridin-3-ol (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, DMSO, Dichloromethane, Toluene)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated analytical balance

-

HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid 6-Bromo-2-chloropyridin-3-ol to a 2 mL vial. An amount that is visually in excess after equilibration (e.g., 5-10 mg) is sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a standard temperature (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Phase Separation: Remove the vial and let it stand to allow the undissolved solid to settle. To separate the saturated supernatant from the solid residue, choose one of the following methods:

-

Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes). This minimizes potential compound loss due to filter adsorption.[2]

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm syringe filter into a clean vial. Note that filtration may lead to underestimation of solubility if the compound adsorbs to the filter material.[2]

-

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration using a pre-established calibration curve of 6-Bromo-2-chloropyridin-3-ol.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation: Comparative Solubility Table

The results should be compiled into a clear, comparative table to facilitate solvent selection for future experiments.

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Methanol | Polar Protic | 5.1 | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | 4.3 | Experimental Data | Experimental Data |

| Acetonitrile | Polar Aprotic | 5.8 | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | 5.1 | Experimental Data | Experimental Data |

| DMSO | Polar Aprotic | 7.2 | Experimental Data | Experimental Data |

| Dichloromethane | Polar Aprotic | 3.1 | Experimental Data | Experimental Data |

| Toluene | Nonpolar | 2.4 | Experimental Data | Experimental Data |

Stability Assessment: Ensuring Compound Integrity

The stability of an active compound or intermediate is paramount for ensuring the reproducibility of experiments and the safety of final products.[6] Forced degradation studies are employed to identify potential degradation pathways and develop stability-indicating analytical methods.[7]

Theoretical Degradation Pathways

The structure of 6-Bromo-2-chloropyridin-3-ol suggests several potential routes of degradation in organic solutions:

-

Hydrolysis: Reaction with trace amounts of water, potentially catalyzed by acidic or basic impurities, could lead to the displacement of the halogen substituents.

-

Dehalogenation: Reductive dehalogenation is a known degradation pathway for halogenated aromatic compounds.[8]

-

Oxidation: The electron-rich pyridinol ring may be susceptible to oxidation, especially in the presence of peroxides, light, or metal catalysts.

-

Photodegradation: Many aromatic systems absorb UV light and can undergo degradation upon exposure.

Experimental Workflow for Forced Degradation

A systematic approach is required to test the compound's stability under various stress conditions.

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation and Development of a Stability-Indicating HPLC Method

This protocol outlines the process for stressing the compound and ensuring the analytical method can distinguish the parent compound from any new impurities.

Objective: To evaluate the stability of 6-Bromo-2-chloropyridin-3-ol under various stress conditions and validate an HPLC method as stability-indicating.

Materials:

-

Solution of 6-Bromo-2-chloropyridin-3-ol (e.g., 0.5 mg/mL in Acetonitrile)

-

0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Oven/water bath, UV light chamber

Procedure:

-

Prepare Stress Samples: For each condition, mix the compound stock solution with the stressor. A typical ratio is 1:1 (v/v).

-

Acidic: Mix with 0.1 M HCl.

-

Basic: Mix with 0.1 M NaOH.

-

Oxidative: Mix with 3% H₂O₂.

-

Thermal: Keep a sample of the stock solution at an elevated temperature (e.g., 60 °C).

-

Photolytic: Expose a sample of the stock solution to UV/Vis light.

-

Control: Keep a sample of the stock solution protected from light at room temperature.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24 hours), taking aliquots at intermediate time points (e.g., 0, 2, 8, 24 hours). For the acid/base samples, neutralize the aliquot before injection.

-

HPLC Method Development:

-

Inject the t=0 and stressed samples onto the HPLC system.

-

Optimize the mobile phase (e.g., a gradient of Acetonitrile and water with 0.1% formic acid) and flow rate to achieve separation between the parent peak and any new peaks (degradation products).

-

A stability-indicating method is one that can resolve all degradation product peaks from the parent peak and from each other.[6][7]

-

-

Analysis:

-

Analyze all time-point samples using the validated stability-indicating method.

-

Use a DAD detector to assess peak purity and compare the UV spectra of the parent and degradant peaks.

-

Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under each condition.

-

Conclusion

The successful application of 6-Bromo-2-chloropyridin-3-ol in a research and development setting is contingent upon a robust understanding of its fundamental physicochemical properties. This guide provides the necessary framework for any scientist to systematically determine its solubility in a range of relevant organic solvents and to rigorously assess its chemical stability. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, researchers can generate the critical data needed to de-risk synthetic routes, design stable formulations, and ensure the overall quality and reproducibility of their work. This empirical approach, grounded in established analytical principles, is indispensable for accelerating the journey from chemical entity to valuable end-product.

References

- Alsenz, J., & Kansy, M. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(8), 563-568. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVMYhimiuib70sBfViXIzUjVybd1wGoekF34K_EYnVIJSdRYQwq842MGBV3kGfXNmPwsPu3QulRoISDbjXdTaEMfRjMsWR4eAV5Gvs1KYZQF9g8tD45sAFgnMcd2cv6sp-tXgxGGkOTIFXXLcl0e4iQhz5F4m6XwKjy0j3ePZpKvo6UJK4AGFCinbH1r8TVd6NzUtk9XmT80ZjTKKNkaHyrF1NOROTxu20gNoMc2VGumqBDklP8bl8PWAd4vvcp37PVwzT78Ybx_vu_-47fMnHdA==]

- Bergström, C. A., & Alsenz, J. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. ADMET & DMPK, 1(1), 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBKwVEGXpgo0Mxf7uZJc021OOryNBpwDMU0S_wzbqZKn9pdQNcr8wK_-Cbxn0SoKOATkuehzaO_6X5wYVesJup2dYpoSLzWJgI2m8lBsNMw431fWi_2eHcpB99B0Hqu3Jp4QzAJDMgaZz_eu3i_7ycQcb3pH3DpXqufVWV7_kiIjss0r1PIf5hOQQi_TevZQRo7Sijap-idJC3opPSIVkRtW8bGny6_8CmNCig68j5ueU_EHKjc6Mx-tTGuiW-cloqnP25OQwq1ivR9NIiJl7tzy08zJommGR_buGU8hd33xtDyXjMDvUoEy7_xfbgIvT0hQ==]

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Content Hub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhODqWjw9FAUX-jJeuJL891C74zZn4Paa_Y0V4QHcEuaZlorCR_kuZ8qDxZ-ySz3af4HAelDMsD4e8Bm-8Km5Vl78RTVWqEwj4i86HY6P3HODjKT6pkp1ZfmAE4ShbsjZmdlpNgsNMhPCcj8cvxBJVuvNtnjl2nDYPFTxkf5rSG8o8CtuTFOKVRm0ypTQzccUb9wbR3djHrjhQRQ==]

- Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. European Journal of Pharmaceutical Sciences, 25(4-5), 375-388. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVMYhimiuib70sBfViXIzUjVybd1wGoekF34K_EYnVIJSdRYQwq842MGBV3kGfXNmPwsPu3QulRoISDbjXdTaEMfRjMsWR4eAV5Gvs1KYZQF9g8tD45sAFgnMcd2cv6sp-tXgxGGkOTIFXXLcl0e4iQhz5F4m6XwKjy0j3ePZpKvo6UJK4AGFCinbH1r8TVd6NzUtk9XmT80ZjTKKNkaHyrF1NOROTxu20gNoMc2VGumqBDklP8bl8PWAd4vvcp37PVwzT78Ybx_vu_-47fMnHdA==]

- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtOiZ_egXx78XB8IIP58e_v7-awn9KE79x1R_Bj_kqq4REv1kTcutrOu3lkv1Ox80ECZG0bre8etPci3b17FbdEOoTRzKllFAgNYD42pWQCTnUFAoz5Dk69aZ7C5YgYtUFv_mkOU2urzWmE9V8pVOi8OlKPLVLzZFHrctuD62U8Sb_sTCYG0Cbx2OpHBMPEUnB0hyVLLOpgJ8=]

- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(4), 981-995. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852109/]

- Wang, Y., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Environmental Science and Pollution Research, 30(21), 60134-60144. [https://pubmed.ncbi.nlm.nih.gov/37022646/]

- Sigma-Aldrich. 6-Bromo-2-chloro-3-methylpyridine. Product Page. [https://www.sigmaaldrich.com/US/en/product/chemscene/ciah996d37eb]

- Moldb. 6-Bromo-2-chloropyridin-3-ol. Molecular Database. [https://www.moldb.com/tools/cas-52764-12-2.html]

- PubChem. 2-Bromo-6-chloropyridine. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/78820]

- CN105503706A - Dehalogenation degradation method for halogenated pyridine compound. Google Patents. [https://patents.google.

- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [https://www.researchgate.

- El-Sayed, M. A., & Mohamed, M. A. A. (2007). Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. Journal of AOAC International, 90(6), 1547-1555. [https://pubmed.ncbi.nlm.nih.gov/18193729/]

- Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol AldrichCPR. Product Page. [https://www.sigmaaldrich.com/US/en/product/aldrich/ade000592]

- PubChem. 3-Bromo-6-chloropyridine-2-carbonitrile. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/44119667]

- ResearchGate. Stability-Indicating Methods for Determination of Pyritinol Dihydrochloride in the Presence of Its Precursor and Degradation Product by Derivative Spectrophotometry. Publication Page. [https://www.researchgate.

- Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [https://www.sepscience.com/information/analytical-techniques-in-stability-testing]

- Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2. Product Page. [https://www.sigmaaldrich.com/US/en/product/aldrich/ade000592]

- El-Sayed, M. A., & Mohammad, M. A. A. (2010). Stability-indicating chemometric methods for the determination of pyritinol dihydrochloride. Drug testing and analysis, 2(4), 177-182. [https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/dta.118]

- Chemsrc. 6-Bromo-2-chloropyridin-3-amine | CAS#:169833-70-9. Chemical Database. [https://www.chemsrc.com/en/cas/169833-70-9_937108.html]

- Amador, J. A., & Taylor, B. F. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 54(10), 2560-2565. [https://www.researchgate.

- Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-143. [https://pharmacia.pensoft.net/article/38749/]

Sources

- 1. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 8. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]

Spectroscopic Signature of 6-Bromo-2-chloropyridin-3-ol: A Technical Guide for Researchers

Introduction

Molecular Structure and Spectroscopic Overview

The structural framework of 6-Bromo-2-chloropyridin-3-ol dictates its unique spectroscopic fingerprint. The pyridine ring, being an aromatic system, will exhibit characteristic signals. The substituents—a bromine atom, a chlorine atom, and a hydroxyl group—will each exert distinct electronic effects, influencing the chemical environment of the ring protons and carbons, as well as defining its vibrational modes and mass spectrometric fragmentation pattern.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.5 - 11.5 | Singlet, Broad | - | 1H | OH |

| ~7.8 - 8.0 | Doublet | ~2.5 | 1H | H-4 |

| ~7.4 - 7.6 | Doublet | ~2.5 | 1H | H-5 |

Interpretation and Rationale

The ¹H NMR spectrum of 6-Bromo-2-chloropyridin-3-ol is anticipated to be relatively simple, displaying signals for the two aromatic protons and the hydroxyl proton.

-

Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet in the downfield region (~10.5 - 11.5 ppm). Its chemical shift can be variable and is sensitive to concentration, temperature, and residual water in the solvent. The broadness arises from chemical exchange with the solvent and quadrupolar broadening from the adjacent nitrogen atom. In a polar aprotic solvent like DMSO-d₆, the hydrogen bonding with the solvent will shift this proton significantly downfield.

-

Aromatic Protons (H-4 and H-5): The pyridine ring contains two remaining protons at positions 4 and 5. These protons form an AX spin system and are expected to appear as two doublets. The proton at the H-4 position is deshielded by the adjacent electron-withdrawing chlorine at C-2 and the hydroxyl group at C-3, thus it is predicted to resonate at a lower field (~7.8 - 8.0 ppm). The proton at the H-5 position is influenced by the adjacent bromine at C-6 and will likely appear at a slightly higher field (~7.4 - 7.6 ppm). The coupling between these two adjacent protons (³J-coupling) should result in a small coupling constant, typically around 2.5 Hz for meta-like coupling in such substituted pyridines.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Bromo-2-chloropyridin-3-ol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the hydroxyl proton, which might be exchanged in protic solvents like D₂O or CD₃OD.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution.

-

Tune and shim the probe to the deuterium frequency of the solvent.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Employ a standard pulse sequence for ¹H acquisition.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal reference.

-

Integrate the signals and measure the coupling constants.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-3 |

| ~145 - 150 | C-2 |

| ~140 - 145 | C-6 |

| ~125 - 130 | C-4 |

| ~115 - 120 | C-5 |

Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring.

-

C-3 (Attached to OH): This carbon is directly attached to the electronegative oxygen atom of the hydroxyl group, causing it to be significantly deshielded and to appear at the lowest field (~155 - 160 ppm).

-

C-2 (Attached to Cl): The carbon bearing the chlorine atom will also be deshielded due to the electronegativity of chlorine and is expected in the range of ~145 - 150 ppm.

-

C-6 (Attached to Br): The carbon attached to the bromine atom is also deshielded, though the effect of bromine is generally less than that of chlorine. Its resonance is predicted around ~140 - 145 ppm.

-

C-4 and C-5: These are the two carbons bearing hydrogen atoms. C-4 is expected to be more deshielded (~125 - 130 ppm) than C-5 (~115 - 120 ppm) due to the influence of the adjacent electron-withdrawing groups.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Switch the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

Data Acquisition:

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

A longer relaxation delay (e.g., 2-5 seconds) is recommended for quantitative analysis, though for qualitative identification, a shorter delay can be used to save time.

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

-

Phase correct and baseline correct the spectrum.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

Expected IR Data (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1550 | Strong | C=C/C=N ring stretching |

| ~1450 - 1400 | Medium | C=C/C=N ring stretching |

| ~1250 - 1200 | Strong | C-O stretch (phenol) |

| ~1100 - 1000 | Medium | C-H in-plane bending |

| ~850 - 750 | Strong | C-H out-of-plane bending |

| ~750 - 650 | Medium | C-Cl stretch |

| ~650 - 550 | Medium | C-Br stretch |

Interpretation and Rationale

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

O-H Stretch: A prominent, broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group. The broadness is a result of intermolecular hydrogen bonding in the solid state.

-

Aromatic C-H Stretch: Weaker to medium intensity bands are anticipated just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Pyridine Ring Vibrations: Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretch: A strong band around 1250-1200 cm⁻¹ is expected for the C-O stretching vibration of the phenolic hydroxyl group.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations will give rise to signals in the fingerprint region (below 1200 cm⁻¹).

-

C-X Stretches: The carbon-halogen stretching vibrations are expected at lower wavenumbers. The C-Cl stretch typically appears in the 750-650 cm⁻¹ range, while the C-Br stretch is found at an even lower frequency, around 650-550 cm⁻¹.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid 6-Bromo-2-chloropyridin-3-ol directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Set the spectral range to 4000-400 cm⁻¹.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Expected MS Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 207, 209, 211 | High | [M]⁺ (Molecular Ion) |

| 179, 181, 183 | Medium | [M - CO]⁺ |

| 128, 130 | Medium | [M - Br]⁺ |

| 172, 174 | Low | [M - Cl]⁺ |

| 100 | Medium | [M - Br - CO]⁺ |

| 71 | High | [C₄H₂N]⁺ |

Interpretation and Rationale

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the fragmentation pathways of the molecule.

-

Molecular Ion Peak ([M]⁺): The most critical feature will be the molecular ion peak cluster. Due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks at m/z 207, 209, and 211. The relative intensities of these peaks will be a unique signature for the presence of one bromine and one chlorine atom. The monoisotopic mass is 206.90865 Da.[1]

-

Fragmentation Pattern:

-

Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a peak cluster at m/z 179, 181, and 183.

-

Loss of Halogens: The C-Br bond is weaker than the C-Cl bond, so the loss of a bromine radical (•Br) is a likely fragmentation, resulting in a peak cluster at m/z 128 and 130. The loss of a chlorine radical (•Cl) is also possible, giving a smaller peak cluster at m/z 172 and 174.

-

Further Fragmentation: Subsequent fragmentation of these initial fragments will lead to other smaller ions, such as the loss of both bromine and CO (m/z 100).

-

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragments.

-

Data Analysis:

-

Identify the molecular ion peak cluster and confirm that its isotopic pattern matches the presence of one bromine and one chlorine atom.

-

Propose fragmentation pathways for the major fragment ions observed in the spectrum.

-

Visualizing Spectroscopic Relationships

The following diagram illustrates the relationship between the molecular structure and the key spectroscopic data points.

Caption: Correlation of molecular structure with predicted spectroscopic data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 6-Bromo-2-chloropyridin-3-ol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a robust starting point for data acquisition, ensuring high-quality and reliable characterization. As with any analytical endeavor, a combination of these techniques will provide the most definitive structural elucidation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChemLite. 6-bromo-2-chloropyridin-3-ol (C5H3BrClNO). [Link]

Sources

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of 6-Bromo-2-chloropyridin-3-ol

In the landscape of modern drug discovery and fine chemical synthesis, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous approved pharmaceuticals and agrochemicals underscores its importance as a privileged structure. Within this class, polysubstituted pyridines offer a rich platform for generating molecular diversity and fine-tuning physicochemical properties. 6-Bromo-2-chloropyridin-3-ol is a prime example of such a strategic building block. Its unique arrangement of a hydroxyl group and two distinct, selectively addressable halogen atoms—bromo and chloro—on a pyridine core makes it an exceptionally versatile intermediate for researchers, scientists, and drug development professionals.

The bromine and chlorine substituents serve as orthogonal handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for a programmed, site-selective introduction of complexity, a critical advantage in the synthesis of novel compounds. The hydroxyl group provides an additional point for modification or can play a crucial role in binding interactions with biological targets.

This guide provides a comprehensive technical overview of 6-Bromo-2-chloropyridin-3-ol (CAS No. 52764-12-2), consolidating field-proven insights into its commercial availability, plausible synthetic routes, and key applications. The objective is to equip researchers with the practical knowledge required to effectively source and utilize this high-value intermediate in their research and development endeavors.

Part 1: Commercial Availability and Strategic Sourcing

The accessibility of starting materials is a critical first step in any synthetic campaign. 6-Bromo-2-chloropyridin-3-ol is available from a range of commercial suppliers, catering primarily to the research and development market. Sourcing is generally straightforward, though purity and available analytical data can vary between suppliers.

Supplier Overview and Data Comparison

For researchers, selecting a supplier involves balancing cost, purity, and the reliability of the supply chain. The following table summarizes the offerings for 6-Bromo-2-chloropyridin-3-ol from several notable chemical vendors.

| Supplier | Product Name/Number | CAS Number | Purity | Typical Physical Form | Notes |

| Sigma-Aldrich | 6-Bromo-2-chloropyridin-3-ol, AldrichCPR | 52764-12-2 | Not specified | Solid | Part of a collection for early discovery; buyer assumes responsibility to confirm identity and purity.[1] |

| Synblock | 6-bromo-2-chloropyridin-3-ol | 52764-12-2 | >98% | - | Provides access to MSDS, NMR, HPLC, and LC-MS data.[2] |

| Moldb | 6-Bromo-2-chloropyridin-3-ol | 52764-12-2 | ~98% | - | Marketed as a heterocyclic building block for research chemicals.[3] |

| Amerigo Scientific | 6-Bromo-2-chloropyridin-3-ol | 52764-12-2 | Not specified | - | Listed under heterocyclic and halogenated heterocyclic compounds.[4] |

| MilliporeSigma | 6-bromo-2-chloropyridin-3-ol | - | - | - | Lists products from various brands including Sigma-Aldrich, AOBChem, Enamine, etc. |

Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich indicates a product for which the company does not perform routine quality control analysis.[1] While this may be a cost-effective option for initial screening, for later-stage development or reactions sensitive to impurities, sourcing from a supplier like Synblock that provides comprehensive analytical data (NMR, HPLC, LC-MS) is highly recommended to ensure reproducibility and batch-to-batch consistency.[2]

Supply Chain Visualization

The journey of a specialized chemical like 6-Bromo-2-chloropyridin-3-ol from synthesis to the researcher's lab bench typically involves several key stages. Understanding this flow is crucial for project planning and risk management, especially concerning lead times and availability.

Caption: Typical supply chain for a specialized chemical intermediate.

Part 2: Synthesis and Chemical Profile

While direct, published synthetic routes for 6-Bromo-2-chloropyridin-3-ol are not readily found in top-tier journals, its structure allows for a logical retrosynthetic analysis based on established pyridine chemistry. The synthesis would likely involve the controlled halogenation of a suitable pyridin-3-ol precursor.

Plausible Synthetic Workflow

A chemically sound approach would likely start from a commercially available pyridin-3-ol and proceed through sequential, regioselective halogenation steps. The directing effects of the hydroxyl group are paramount in determining the outcome of electrophilic aromatic substitution.

Hypothetical Protocol:

-

Step 1: Bromination of Pyridin-3-ol.

-

Rationale: The hydroxyl group is an activating, ortho-, para-director. Direct bromination is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 6 is often sterically accessible.

-

Procedure: To a solution of Pyridin-3-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product, 6-Bromopyridin-3-ol, is then isolated via extraction and purification.

-

-

Step 2: Chlorination of 6-Bromopyridin-3-ol.

-

Rationale: With the 6-position blocked by bromine, the subsequent electrophilic chlorination is directed to the remaining activated ortho position (position 2).

-

Procedure: The isolated 6-Bromopyridin-3-ol is dissolved in a solvent like dichloromethane or chloroform. A chlorinating agent such as N-Chlorosuccinimide (NCS) is added, potentially with a catalytic amount of a protic or Lewis acid to enhance reactivity. The reaction is stirred, typically at room temperature or with gentle heating, until completion. Workup involves quenching the reaction, extraction, and chromatographic purification to yield the final product, 6-Bromo-2-chloropyridin-3-ol.

-

This proposed pathway is grounded in fundamental principles of heterocyclic chemistry and represents a viable method for laboratory-scale synthesis.

Synthetic Pathway Diagram

Caption: Diversification strategy using orthogonal reactivity.

Conclusion

6-Bromo-2-chloropyridin-3-ol represents more than just another chemical in a catalog; it is a strategic tool for molecular innovation. Its commercial availability from multiple suppliers provides researchers with ready access, although careful consideration of purity and supporting analytical data is essential for reproducible science. While its direct synthesis is not prominently published, its structure lends itself to logical and established synthetic methodologies.

The true power of this building block is realized in its application, where the differential reactivity of its two halogen atoms allows for selective, stepwise functionalization. This capability makes it an invaluable intermediate for constructing libraries of complex molecules, accelerating the discovery of new pharmaceuticals, agrochemicals, and materials. For any research program focused on creating novel substituted heterocycles, 6-Bromo-2-chloropyridin-3-ol is a key reagent to consider for the synthetic toolbox.

References

-

Amerigo Scientific. 6-Bromo-2-chloropyridin-3-ol.[Link]

-

Kubelka, T., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 6-Bromo-2-chloropyridin-3-amine in Modern Chemical Synthesis.[Link]

Sources

Introduction: The Strategic Importance of 6-Bromo-2-chloropyridin-3-ol

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloropyridin-3-ol

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is paramount. 6-Bromo-2-chloropyridin-3-ol (CAS No. 52764-12-2) represents a quintessential example of such a scaffold.[1] Its trifunctional nature—featuring a hydroxyl group, a bromine atom, and a chlorine atom on a pyridine core—offers medicinal chemists a versatile platform for introducing molecular complexity through a variety of orthogonal synthetic transformations. The distinct reactivity of the chloro and bromo substituents, particularly in transition-metal-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications.[2] This guide provides a comprehensive overview of plausible and efficient synthetic strategies for accessing this key intermediate, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted pyridine such as 6-Bromo-2-chloropyridin-3-ol requires careful regiochemical control. Direct, one-pot synthesis is often impractical due to competing reactions and the difficulty of controlling the position of three different substituents. Therefore, a logical, multi-step approach commencing from readily available starting materials is the most viable strategy. We will explore two primary disconnections:

-

Route A: Functionalization of a Pre-formed Pyridine Core. This is the most common and logical approach, starting with a simpler pyridine derivative and sequentially introducing the required functional groups.

-

Route B: Pyridine Ring Construction. This involves building the pyridine ring from acyclic precursors. While powerful for certain substitution patterns, this is generally more complex and less common for this specific target.

This guide will focus on Route A, detailing a robust and logical pathway from a common starting material, 2-amino-6-bromopyridine.

Proposed Synthetic Route: A Multi-step Approach from 2-Amino-6-bromopyridine

This synthetic pathway is designed for maximal regiochemical control, leveraging well-established and reliable transformations in pyridine chemistry. The sequence involves the introduction of the hydroxyl group via a Sandmeyer-type reaction, followed by chlorination.

Caption: Proposed synthesis of 6-Bromo-2-chloropyridin-3-ol.

Step 1: Diazotization of 2-Amino-6-bromopyridine to 6-Bromopyridin-2-ol

Causality: The conversion of an aminopyridine to a hydroxypyridine (or its tautomeric pyridinone form) is a classic transformation. It proceeds via a diazonium salt intermediate. The amino group is an excellent precursor for this conversion because it can be readily diazotized. This approach is analogous to the preparation of 3-Bromo-2-chloropyridine from 3-amino-2-chloropyridine.[3]

-

Protocol:

-

Dissolve 2-amino-6-bromopyridine in aqueous sulfuric acid (e.g., 40-50% H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium intermediate.

-

After the addition is complete, stir the reaction mixture at low temperature for 30-60 minutes.

-

Slowly warm the mixture to room temperature and then heat to 80-90 °C until nitrogen evolution ceases. This step facilitates the hydrolysis of the diazonium salt to the desired pyridinol.

-

Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromopyridin-2-ol.

-

Step 2: Nitration of 6-Bromopyridin-2-ol

Causality: To introduce the second hydroxyl group at the 3-position (via an amino intermediate), we must first install a nitro group. The hydroxyl group of the pyridinol is a strongly activating, ortho-, para-directing group. The bromine is a deactivating ortho-, para-director. The combined effect strongly favors electrophilic aromatic substitution at the positions ortho and para to the hydroxyl group. Nitration is therefore expected to occur regioselectively at the 3- or 5-position. This is a standard procedure for functionalizing pyridine rings.[4]

-

Protocol:

-

Add 6-bromopyridin-2-ol portion-wise to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid ("mixed acid").

-

Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 6-bromo-3-nitropyridin-2-ol.

-

Step 3: Reduction of the Nitro Group

Causality: The nitro group is readily reduced to an amine, which can then be converted to the target hydroxyl group. A variety of reducing agents can be employed, with iron in acidic medium being a cost-effective and common choice for industrial applications.

-

Protocol:

-

Create a suspension of 6-bromo-3-nitropyridin-2-ol and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid to initiate the reduction.

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Evaporate the solvent under reduced pressure. The resulting crude 3-amino-6-bromopyridin-2-ol can be purified by recrystallization or used directly in the next step.

-

Step 4: Chlorination of 3-Amino-6-bromopyridin-2-ol

Causality: The pyridin-2-ol exists in tautomeric equilibrium with its pyridin-2-one form. This structure can be converted to the 2-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This type of transformation is well-documented for converting hydroxypyridines and quinolines to their chloro-analogs.[5]

-

Protocol:

-

Carefully add 3-amino-6-bromopyridin-2-ol to an excess of phosphorus oxychloride (POCl₃) at room temperature in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

-

After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a solid base like sodium carbonate or by adding aqueous NaOH until the solution is basic (pH > 8).

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-bromo-2-chloro-3-aminopyridine.

-

Step 5: Diazotization and Hydrolysis to 6-Bromo-2-chloropyridin-3-ol

Causality: This final step mirrors the first, converting the newly formed amino group at the 3-position into the target hydroxyl group via a diazonium salt intermediate.

-

Protocol:

-

Dissolve 6-bromo-2-chloro-3-aminopyridine in cold aqueous sulfuric acid (e.g., 40-50%).

-

Cool to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

After stirring for 30-60 minutes, warm the solution gently and then heat to 60-70 °C to drive the hydrolysis of the diazonium salt.

-

Cool the mixture, neutralize with a suitable base, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the final product, 6-bromo-2-chloropyridin-3-ol, by column chromatography or recrystallization.

-

Summary of Synthetic Strategies

| Route | Starting Material | Key Transformations | Advantages | Potential Challenges |